1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H12ClF3O2S |
|---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-10-5-4-8(19-12(14,15)16)6-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
HNHCPYYBDBMQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Preparation of the substituted phenyl intermediate
The starting material typically involves a phenyl derivative bearing ethoxy and trifluoromethylthio groups. This intermediate can be synthesized via electrophilic aromatic substitution or cross-coupling reactions to install the trifluoromethylthio group at the 5-position and the ethoxy group at the 2-position of the phenyl ring.Step 2: Formation of the propan-2-one moiety
The key step involves attaching the propan-2-one group to the chlorinated phenyl compound. This is often accomplished through a nucleophilic substitution or condensation reaction using chloroacetone or its derivatives under controlled conditions such as refluxing in organic solvents with catalysts to optimize yield and selectivity.Step 3: Chlorination
Chlorination of the intermediate propan-2-one derivative is typically performed using chlorinating agents in inert solvents like dichloromethane at low temperatures to minimize side reactions and decomposition. The reaction progress is monitored by thin-layer chromatography or other analytical methods.
Detailed Preparation Protocols
Synthesis of 1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Starting phenyl compound with 2-ethoxy and 5-(trifluoromethylthio) substituents | Prepared via electrophilic substitution or palladium-catalyzed cross-coupling | Requires strict control to preserve sensitive trifluoromethylthio group |
| 2 | Chloroacetone, base catalyst (e.g., sodium hydroxide), organic solvent (e.g., ethanol or dichloromethane), reflux | Reaction to attach propan-2-one moiety via nucleophilic substitution | Temperature control critical to avoid side reactions |
| 3 | Chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), inert solvent (dichloromethane), low temperature (0-5 °C) | Chlorination of the ketone intermediate to introduce chloro substituent | Reaction monitored by thin-layer chromatography |
Reaction Conditions and Optimization
- Temperature: Maintaining low temperatures during chlorination is essential to prevent decomposition and side reactions.
- Solvent: Use of inert solvents such as dichloromethane or 1,2-dimethoxyethane facilitates better control and solubility of reactants.
- Catalysts: Palladium catalysts may be employed in cross-coupling steps for phenyl substitution, while bases like sodium hydroxide facilitate nucleophilic substitution in propan-2-one formation.
- Reaction Time: Typically ranges from several hours to overnight, depending on step and scale.
Analytical Characterization
The synthesized compound is characterized by multiple analytical techniques to confirm structure and purity:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Structural elucidation of aromatic and aliphatic protons and carbons | Chemical shifts corresponding to ethoxy, trifluoromethylthio, chloro, and ketone groups |
| Infrared Spectroscopy | Identification of functional groups | Carbonyl stretch (~1700 cm⁻¹), C–Cl stretch, and characteristic bands for trifluoromethylthio and ethoxy groups |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak consistent with C12H12ClF3O2S (approx. 312.74 g/mol) |
| Thin-Layer Chromatography | Monitoring reaction progress and purity | Single spot indicating product formation |
Comparative Data Table of Related Compounds
Research Findings and Perspectives
- The electron-withdrawing trifluoromethylthio group significantly enhances the chemical reactivity of the compound, making it a valuable intermediate in medicinal chemistry for enzyme inhibition studies.
- Reaction conditions such as temperature, solvent choice, and reagent purity critically affect the yield and selectivity of the chlorination and propan-2-one formation steps.
- Advanced purification techniques including recrystallization and chromatography are necessary to obtain high-purity products suitable for further applications.
- Comparative studies suggest that substitution patterns on the phenyl ring influence both the chemical behavior and biological activity of these chlorinated ketones, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylpropanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Differs by the presence of a hydrazinylidene group and a para-methoxy substituent.
- Properties: The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity compared to the target compound’s electron-withdrawing -SCF₃.
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structure : Replaces the phenyl ring with a chlorothiophene and adds multiple methoxy groups.
- Properties : The thiophene ring enhances π-electron delocalization, while trimethoxy substituents increase solubility in polar solvents. The absence of -SCF₃ reduces lipophilicity, making this compound less suited for lipid membrane penetration compared to the target .
Halogen and Alkyl Group Variations
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structure : Features a cyclopropyl group and a para-chlorophenyl ring.
- The para-chloro group provides moderate electron withdrawal but lacks the strong inductive effect of -SCF₃ .
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
- Structure : Shares a trifluoromethyl group but replaces -SCF₃ with -OCH₃ at position 2.
- Properties : The trifluoromethyl (-CF₃) group is less polarizable than -SCF₃, reducing electrophilicity. The methoxy group further decreases reactivity, making this compound less reactive in substitution reactions compared to the target .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Key Substituents | Melting Point (°C) | Solubility (Polarity) | Reactivity (Electrophilicity) |
|---|---|---|---|---|
| Target Compound | 2-ethoxy, 5-SCF₃ | Not reported | Moderate (lipophilic) | High (due to -SCF₃) |
| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | 4-OCH₃, hydrazinylidene | Not reported | High (polar) | Moderate |
| 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | 5-Cl, 2-OCH₃, -CF₃ | Not reported | Moderate | Low |
| (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Thiophene, 3-OCH₃ | Not reported | High (polar) | Low |
Key Research Findings
Electronic Effects : The trifluoromethylthio group (-SCF₃) in the target compound significantly enhances electrophilicity compared to methoxy or methyl groups, facilitating nucleophilic substitution reactions .
Crystallographic Behavior : Analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit distinct crystal packing due to hydrogen bonding from hydrazinylidene groups, whereas the target compound’s -SCF₃ and ethoxy groups may favor denser packing via van der Waals interactions .
Applications : Compounds with -SCF₃ are prioritized in agrochemicals for their resistance to metabolic degradation. In contrast, methoxy-substituted analogs are more common in pharmaceuticals due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
